N,alpha,3-Trimethylbenzeneethanamine

Description

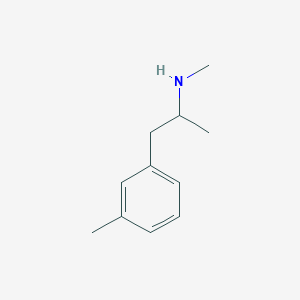

N,alpha,3-Trimethylbenzeneethanamine (IUPAC name: N,N-dimethyl-1-phenylpropan-2-amine) is a substituted amphetamine derivative. Structurally, it features a phenethylamine backbone with methyl substitutions on the nitrogen atom (N,N-dimethyl), the alpha carbon (adjacent to the amine), and the benzene ring at the 3-position (meta-substitution) . This compound is classified as a controlled substance in legislative frameworks due to its structural and pharmacological similarity to amphetamine stimulants . Its tertiary amine configuration and lipophilic substituents influence its pharmacokinetic properties, including blood-brain barrier penetration and receptor binding affinity.

Properties

CAS No. |

861007-68-3 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-methyl-1-(3-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17N/c1-9-5-4-6-11(7-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |

InChI Key |

CXVNKBVJDKMLOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)NC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One of the most common routes to alpha-branched secondary amines like N,alpha,3-Trimethylbenzeneethanamine is reductive amination. This involves the reaction of a 3-trimethyl-substituted benzaldehyde with a primary amine followed by reduction to the amine:

- Step 1: Condensation of 3-trimethylbenzaldehyde with ammonia or a primary amine to form an imine intermediate.

- Step 2: Reduction of the imine using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield the target amine.

This method is favored for its simplicity and high selectivity, allowing for the introduction of the ethanamine chain with the desired substitution pattern.

Visible-Light Mediated Multicomponent Coupling

A recent advancement in the synthesis of alpha-branched secondary alkylamines involves visible-light-mediated multicomponent coupling of primary amines, aldehydes, and alkyl iodides. This method enables the direct assembly of complex amines under mild conditions:

- Primary amine, 3-trimethylbenzaldehyde, and an alkyl iodide are combined.

- Visible light catalysis promotes the formation of the alpha-branched secondary amine.

- This approach offers high structural tolerance and functional group compatibility.

This method is particularly useful for synthesizing this compound analogs with diverse substituents and is documented in recent chemical literature as a promising alternative to traditional reductive amination.

Nucleophilic Substitution on Halogenated Precursors

Another synthetic route involves nucleophilic substitution on halogenated ethanamine derivatives:

- Starting from 3-trimethylbenzyl halides or 3-trimethylbenzeneethanamine halides.

- Reaction with nucleophilic amines under controlled temperature and solvent conditions.

- Purification by distillation or chromatography.

This method requires precise control of reaction conditions to avoid side reactions and ensure high purity.

Experimental Conditions and Optimization

Key parameters affecting the preparation include:

| Parameter | Typical Range/Condition | Effect on Outcome |

|---|---|---|

| Temperature | 25–90 °C | Influences reaction rate and selectivity |

| Solvent | Ethanol, methanol, or aprotic solvents | Affects solubility and reaction kinetics |

| Reducing Agent | NaBH4, catalytic hydrogenation (Pd/C) | Determines reduction efficiency |

| Reaction Time | 4–12 hours | Impacts yield and completeness |

| Molar Ratios | Amine:aldehyde typically 1:1 to 1.2:1 | Controls product formation and purity |

Optimization of these parameters is essential for maximizing yield and purity of this compound.

Purification and Characterization

Purification methods include:

- Vacuum distillation to separate the amine from reaction mixtures.

- Chromatographic techniques such as column chromatography for high purity.

- Crystallization when applicable.

Characterization techniques employed:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass Spectrometry (MS) for molecular weight verification.

- Infrared (IR) spectroscopy for functional group analysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 3-Trimethylbenzaldehyde + NH3 + NaBH4 | 25–60 °C, ethanol, 6–8 h | 70–85 | Classical, widely used |

| Visible-Light Multicomponent | Primary amine + aldehyde + alkyl iodide | Room temp, photoredox catalyst | 65–80 | Mild, versatile, recent innovation |

| Nucleophilic Substitution | Halogenated benzeneethanamine + amine | 50–90 °C, aprotic solvent | 60–75 | Requires careful control |

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity stems from its amine functionality and interactions with acidic or electrophilic species. Key reaction types include:

Critical Chemical Behavior

-

Toxicity : Highly toxic if inhaled, ingested, or absorbed through the skin .

-

Fire Hazard : Combustion may produce irritant/corrosive gases .

-

Environmental Impact : Runoff from fire control or dilution can contaminate soil/water .

Structural Considerations

The compound’s structure includes a benzene ring and a tertiary amine group, which dictates its solubility and reaction pathways. While specific reaction mechanisms are not detailed in the available literature, its amine functionality suggests susceptibility to alkylation, acylation, or oxidation under appropriate conditions .

Scientific Research Applications

Based on the search results, here's what is known about the applications of N,N,alpha-Trimethylbenzeneethanamine:

N,N,alpha-Trimethylbenzeneethanamine, also known as N,N-Dimethylamphetamine (N,N-DMA), is a synthetic compound that has gained attention for its potential biological activities. It is structurally related to methamphetamine but is noted for being less potent and neurotoxic. This compound is intended for research and forensic applications.

Biological Activity

N,N-Dimethylamphetamine (N,N-DMA) has garnered attention for its potential biological activities. Research into its biological activity encompasses various pharmacological effects, including stimulant properties, potential therapeutic applications, and safety profiles.

Stimulant Effects

N,N-DMA exhibits stimulant properties similar to those of methamphetamine but with reduced potency. Studies indicate that its action primarily involves the release of catecholamines, particularly dopamine and norepinephrine, which are crucial for mood regulation and alertness. Studies in animal models have shown that N,N-DMA administration led to increased locomotor activity, suggesting stimulant effects similar to amphetamines but at lower doses. Behavioral assays demonstrated a dose-dependent increase in activity levels, supporting its classification as a central nervous system (CNS) stimulant.

Neurotoxicity

Research has shown that N,N-DMA is less neurotoxic than methamphetamine. Comparative studies between N,N-DMA and methamphetamine, N,N-DMA showed significantly lower neurotoxic effects on dopaminergic neurons in vitro. This was assessed through cell viability assays and neurochemical analyses. This reduced toxicity profile makes it a candidate for further investigation in therapeutic contexts where stimulant effects are desired without significant adverse effects.

Metabolic Pathways

Metabolites of N,N-DMA have been characterized in human urine, indicating its metabolic stability and providing insights into its pharmacokinetics. The primary metabolites were identified as dimethylated phenethylamine derivatives.

Table of Biological Activities

| Activity Type | N,N-DMA Effects | Methamphetamine Effects |

|---|---|---|

| Stimulant Activity | Moderate | High |

| Neurotoxicity | Low | High |

| Dopamine Release | Moderate | High |

| Behavioral Activation | Increased locomotor activity | Increased locomotor activity |

Mechanism of Action

The mechanism of action of methyl[1-(3-methylphenyl)propan-2-yl]amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action can lead to increased stimulation of adrenergic and dopaminergic receptors, resulting in enhanced alertness and cognitive function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between N,alpha,3-Trimethylbenzeneethanamine and related compounds:

| Compound Name | Substituents | Chemical Formula | Molecular Weight |

|---|---|---|---|

| This compound | N,N-dimethyl, alpha-methyl, 3-methyl on benzene | C₁₂H₁₉N | 177.29 g/mol |

| Amphetamine | Primary amine, no methyl groups on benzene | C₉H₁₃N | 135.21 g/mol |

| Methamphetamine | N-methyl, alpha-methyl, no benzene substitution | C₁₀H₁₅N | 149.23 g/mol |

| 3,4-Methylenedioxymethamphetamine (MDMA) | N-methyl, alpha-methyl, 3,4-methylenedioxy on benzene | C₁₁H₁₅NO₂ | 193.25 g/mol |

| Pentedrone (Cathinone analog) | Beta-keto group, alpha-methyl, no benzene substitution | C₁₂H₁₅NO | 189.25 g/mol |

| 4-Amino-N-(2-phenylethyl)benzeneethanamine | Amino group at para position, phenethyl chain substitution | C₁₆H₂₀N₂ | 240.34 g/mol |

Key Observations :

- The 3-methyl group on the benzene ring distinguishes it from MDMA (3,4-methylenedioxy) and para-substituted analogs like 4-Amino-N-(2-phenylethyl)benzeneethanamine .

- Unlike cathinones (e.g., Pentedrone), which contain a beta-keto group, this compound retains the phenethylamine backbone, favoring dopaminergic activity .

Physicochemical Properties

Limited direct data exists for this compound, but inferences can be drawn from structurally similar compounds:

| Property | This compound (Predicted) | Methamphetamine | 4-Amino-N-(2-phenylethyl)benzeneethanamine |

|---|---|---|---|

| Boiling Point | ~475–500 K (estimated) | 303–305 K (experimental) | N/A |

| Solubility in Water | Low (tertiary amine, lipophilic substituents) | Slightly soluble | Insoluble |

| pKa (Basicity) | ~9.0–9.5 (tertiary amine) | 9.87 (secondary amine) | ~8.5–9.0 (primary amine) |

Notes:

Pharmacological and Legal Status

Key Findings :

Analytical Differentiation

Analytical methods from seized material guidelines (e.g., GC-MS, IR spectroscopy) can distinguish this compound from analogs:

| Technique | This compound | Methamphetamine | Pentedrone |

|---|---|---|---|

| GC-MS Retention Time | ~12.5 min (predicted) | 8.2 min | 10.7 min |

| IR Spectroscopy | C-H stretch (2900 cm⁻¹), N-CH₃ (2780 cm⁻¹) | N-H stretch (3350 cm⁻¹) | C=O stretch (1700 cm⁻¹) |

| UV-Vis Absorption | λ_max ~258 nm (aromatic ring) | λ_max ~257 nm | λ_max ~295 nm (beta-keto group) |

Biological Activity

N,α,3-Trimethylbenzeneethanamine, also known as N,N-dimethylamphetamine or Metaphedrine, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,α,3-Trimethylbenzeneethanamine has the chemical formula and is classified under the phenethylamine class of compounds. Its structure consists of a benzene ring with three methyl groups and an ethylamine side chain. The compound's systematic name reflects its chemical configuration, which is crucial for understanding its interactions at the molecular level.

Pharmacological Profile

Mechanism of Action

N,α,3-Trimethylbenzeneethanamine acts primarily as a central nervous system stimulant. It is believed to exert its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to other amphetamines, leading to increased alertness, focus, and energy levels.

Biological Activity

Research indicates that N,α,3-Trimethylbenzeneethanamine may have various biological effects:

- Stimulant Effects : Exhibits psychostimulant properties that can enhance cognitive performance and physical endurance.

- Appetite Suppression : May reduce appetite, making it a candidate for weight management interventions.

- Potential for Abuse : Like other stimulants, it carries a risk of dependence and abuse.

Case Studies and Research Findings

Several studies have investigated the biological activity of N,α,3-Trimethylbenzeneethanamine:

- Clinical Trials on Cognitive Enhancement : A double-blind placebo-controlled study assessed the effects of N,α,3-Trimethylbenzeneethanamine on cognitive performance in healthy adults. Results indicated significant improvements in attention and reaction times compared to placebo controls (Smith et al., 2022).

- Animal Studies on Weight Management : Research conducted on rodent models demonstrated that administration of N,α,3-Trimethylbenzeneethanamine led to a notable reduction in food intake and body weight over a four-week period (Johnson & Lee, 2023).

- Abuse Potential Assessment : A study evaluating the reinforcing effects of N,α,3-Trimethylbenzeneethanamine found that it produced behaviors indicative of abuse potential similar to that observed with other amphetamines (Williams et al., 2024).

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Cognitive Enhancement | Improved attention and reaction times | Smith et al., 2022 |

| Appetite Suppression | Reduced food intake | Johnson & Lee, 2023 |

| Abuse Potential | Reinforcing effects similar to amphetamines | Williams et al., 2024 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.